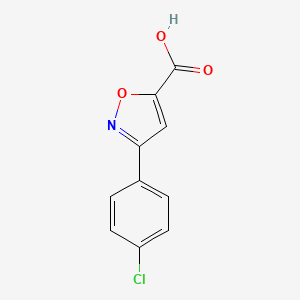3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
CAS No.: 338982-11-9
Cat. No.: VC2166331
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 338982-11-9 |
|---|---|
| Molecular Formula | C10H6ClNO3 |
| Molecular Weight | 223.61 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
| Standard InChI Key | COIATTMFFQMKKS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl |
Chemical Identity and Structure
3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid belongs to the oxazole class of heterocyclic compounds. Oxazoles are five-membered heterocyclic rings containing both nitrogen and oxygen atoms, which contribute to their unique chemical and biological properties. The specific structural arrangement of this compound includes a 4-chlorophenyl group at position 3 of the oxazole ring and a carboxylic acid group at position 5. This arrangement creates a molecule with multiple functional sites that can participate in various chemical reactions and interactions with biological targets .
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 338982-11-9 |
| Molecular Formula | C₁₀H₆ClNO₃ |
| Molecular Weight | 223.61 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) |
| Standard InChIKey | COIATTMFFQMKKS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)Cl |
| PubChem Compound ID | 2763372 |
The structural features of this compound contribute significantly to its chemical reactivity and potential biological activity. The presence of a 4-chlorophenyl group impacts the electron distribution within the molecule, while the carboxylic acid moiety provides a site for further derivatization through reactions such as esterification or amidation .
Applications in Research and Development
3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid has potential applications in several areas of research and development, particularly in the fields of medicinal chemistry and agrochemicals. Its versatile structure makes it valuable both as a final compound of interest and as an intermediate in the synthesis of more complex molecules.
In pharmaceutical research, this compound could be explored for applications in drug development based on the known biological activities of related oxazole derivatives . The presence of the carboxylic acid group is particularly advantageous in this context, as it provides a convenient point for structural modification through the formation of esters, amides, or other derivatives. These modifications can be used to optimize properties such as solubility, bioavailability, and target specificity, which are crucial considerations in drug design.
The potential applications of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid include:
-
Development of antimicrobial agents, leveraging the known properties of oxazole derivatives against bacterial and fungal pathogens
-
Investigation as a scaffold for anti-inflammatory compounds
-
Exploration as a building block for anticancer agents
-
Use as a synthetic intermediate in the preparation of more complex bioactive molecules
In agrochemical research, oxazole-containing compounds have been investigated for their potential as herbicides, fungicides, and insecticides. The structural features of 3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid might make it suitable for similar applications, though specific studies would be needed to confirm this potential.
Additionally, the compound might serve as a useful tool in chemical biology for investigating biological processes through the development of probes or inhibitors targeting specific enzymes or receptors. Its distinctive structure could provide the basis for selective interactions with biological targets of interest.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume